Product packaging for CPX-POM(Cat. No.:)

CPX-POM

Cat. No.: B1192508
Attention: For research use only. Not for human or veterinary use.
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Description

CPX-POM, also known as Fosciclopirox or Ciclopirox Prodrug, is a phosphoryloxymethyl ester derivative of the antifungal agent Ciclopirox (CPX). It was developed to overcome the poor water solubility and gastrointestinal toxicity associated with the oral administration of Ciclopirox, thereby enabling systemic delivery for research purposes . Following parenteral administration, this compound is rapidly and completely metabolized by circulating phosphatases to its active metabolite, Ciclopirox, which is then further metabolized to Ciclopirox glucuronide (CPX-G) . This metabolic pathway selectively delivers high concentrations of the active metabolite to the entire urinary tract, making this compound a compelling candidate for preclinical research in urothelial cancers . The primary mechanism of action for the active metabolite, Ciclopirox, involves high-affinity chelation of polyvalent metal cations (e.g., Fe3+). This chelation inhibits metal-dependent enzymes, disrupting essential cellular processes such as mitochondrial electron transport and energy production . In cancer research, Ciclopirox has been shown to inhibit the NOTCH signaling pathway by binding to key proteins in the γ-secretase complex, Presenilin 1 and Nicastrin . This leads to the suppression of cancer cell proliferation, induction of cell cycle arrest (S and G0/G1 phases), and the promotion of apoptosis . In validated preclinical models of high-grade urothelial cancer, this compound treatment demonstrated significant antitumor activity, including reduced tumor burden and a shift to lower-stage diseases . Research applications for this compound are primarily focused on oncology, particularly for investigating novel therapeutic strategies against muscle-invasive and non-muscle-invasive bladder cancer . Its unique pharmacokinetics, which facilitate targeted delivery to the urinary tract, position it as a valuable tool for this specific research niche . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPX-POM;  CPXPOM;  CPX POM; 

Origin of Product

United States

Synthetic Methodologies for Cpx Pom

Precursor Chemistry and Derivatization Strategies

Synthesis of the Core Heterocyclic Moiety Precursors

The core heterocyclic moiety of CPX-POM is ciclopirox (B875) (CPX), also known as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone. google.com The preparation of ciclopirox primarily involves two main synthetic approaches:

Method 1 (Commonly Used): This method begins with the condensation of 3-methyl-2-butenoic acid methyl esters and cyclohexyl formyl chloride. This reaction yields 3-methyl-4-cyclohexylcarbonyl-2-butylene acid methyl esters. Subsequently, this intermediate undergoes cyclization with oxammonium hydrochloride to form ciclopirox. google.com

Method 2 (Alternative): In an alternative pathway, the 3-methyl-4-cyclohexylcarbonyl-2-butylene acid methyl esters, obtained from the initial condensation, first react under basic conditions to generate 6-cyclohexyl-4-methyl-2H-pyran-2-one. This pyranone derivative then reacts with oxammonium hydrochloride to afford ciclopirox. google.com

Other reported synthetic routes for ciclopirox and its derivatives include syntheses via α-pyrones or 2-methoxypyridines. acs.org Ciclopirox can also be obtained from its olamine salt (ciclopirox olamine) by dissolving it in 2 N HCl, extracting with ethyl acetate, and precipitating with hexane, yielding approximately 84% of ciclopirox. chemicalbook.com

Phosphoryl-oxymethyl Linkage Formation Mechanisms and Stereochemical Considerations

This compound is characterized as a phosphoryloxymethyl ester of ciclopirox. cancer.govacs.orgchemicalbook.comnih.govresearchgate.netnih.govpatsnap.com The formation of the phosphoryloxymethyl (POM) linkage is a prodrug strategy aimed at improving the physicochemical properties of the parent drug. nih.govnih.govresearchgate.netnih.govpatsnap.com While specific reaction mechanisms for the formation of the POM linkage in this compound are not detailed in the provided literature, general approaches for synthesizing phosphoryloxymethyl prodrugs involve derivatization of a hydroxyl group (in the case of ciclopirox, the N-hydroxy group of the pyridone) with a phosphoryloxymethyl moiety.

A general method for the synthesis of phosphoryloxymethyl carbonates and carbamates, which shares structural similarities in the POM linker, involves a two-step process:

Reaction of an alpha-chloromethyl chloroformate with the starting alcohol or amine to yield the corresponding alpha-chloromethyl carbonate or carbamate. nih.gov

Subsequent reaction with silver dibenzyl phosphate (B84403), followed by debenzylation via hydrogenolysis, to furnish the desired phosphoryloxymethyl derivatives. nih.gov

It has been noted that this compound was developed through an "optimized three-step chemical synthesis process" for adding the phosphoryloxymethyl (POM) or phosphoryloxyalkyl (POA) moiety to CPX. nih.gov However, the specifics of these three steps, including the reagents, reaction conditions, and any stereochemical considerations, are not publicly described in the available research findings. Given the nature of the POM linkage, stereochemical control might be a factor, particularly if chiral centers are introduced or if the reaction proceeds through specific intermediates where stereoselectivity could be influenced. However, no explicit information on stereochemical considerations for this compound synthesis was found.

Optimization of Synthetic Pathways

Detailed information regarding the optimization of synthetic pathways for this compound, including specific reaction condition parameters, catalytic approaches, or the application of green chemistry principles, is not widely available in the public domain. The primary focus of the published research on this compound (Fosciclopirox) has been on its preclinical pharmacokinetics, efficacy as an anticancer agent, and its improved solubility and bioavailability compared to the parent drug, ciclopirox. nih.govacs.orgnih.govresearchgate.netnih.govpatsnap.commedchemexpress.comnih.gov

Reaction Condition Parameters (e.g., Temperature, Pressure, Solvent Effects)

Specific reaction condition parameters such as optimal temperatures, pressures, or solvent effects for the synthesis of this compound are not detailed in the current literature. The emphasis is placed on the successful synthesis leading to a water-soluble product suitable for parenteral administration. nih.govnih.govresearchgate.net

Catalytic Approaches in this compound Synthesis

Information on specific catalytic approaches employed in the synthesis of this compound is not explicitly mentioned in the available research. While catalysis is often integral to complex organic syntheses, particularly for prodrug development, the precise catalysts used for the formation of the phosphoryloxymethyl linkage in this compound are not disclosed.

Green Chemistry Principles and Sustainable Synthetic Routes

There is no specific information in the provided search results detailing the application of green chemistry principles or the development of sustainable synthetic routes for this compound. Research on this compound has largely focused on its pharmacological properties and its utility as a prodrug to overcome the limitations of ciclopirox.

Mechanistic Investigations of Cpx Pom Reactivity and Stability

Chemical Hydrolysis Pathways of the Phosphoryl-oxymethyl Moiety

The phosphoryl-oxymethyl (POM) moiety of CPX-POM is designed to be cleavable, facilitating the release of the active drug, ciclopirox (B875). This cleavage can occur through both enzymatic and chemical hydrolysis mechanisms. google.com Specifically, upon hydrolysis, the POM compound undergoes an initial cleavage to a hydroxymethyl derivative (CPXhm). This intermediate is chemically unstable and subsequently undergoes spontaneous hydrolysis, leading to the release of the parent drug, ciclopirox (CPX), and formaldehyde. nih.govnih.gov

pH-Dependent Degradation Kinetics in Aqueous Chemical Systems

Studies on C-phosphoryloxymethyl (POM) prodrug derivatives, which share the core phosphoryl-oxymethyl moiety, provide insights into the pH-dependent degradation kinetics relevant to this compound. These investigations have shown that such derivatives exhibit a pH of maximum stability within the neutral pH range. researchgate.net This characteristic is advantageous for pharmaceutical formulations, as it aligns with physiological pH conditions, promoting stability in solution for parenteral delivery. researchgate.net

Influence of Specific Chemical Catalysts on Ester Hydrolysis (Non-Enzymatic)

Ester hydrolysis, including that of the phosphoryl-oxymethyl ester, is generally known to be catalyzed by either acidic or basic conditions. chemguide.co.uk The reaction rate with pure water alone is typically very slow. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, while alkaline (base-catalyzed) hydrolysis, often referred to as saponification, generally proceeds in a one-way direction, leading to the formation of a carboxylate salt and an alcohol. chemguide.co.uk However, specific non-enzymatic chemical catalysts for the hydrolysis of the this compound phosphoryl-oxymethyl moiety, beyond general acid or base catalysis, have not been extensively documented in the available literature.

Photochemical Stability and Degradation Mechanisms under Irradiation

Thermal Stability and Decomposition Processes

This compound is reported to possess "solution stability for parenteral administration," which implies a degree of thermal stability under conditions relevant to its intended use. nih.gov However, comprehensive data tables or detailed research findings on the specific thermal decomposition processes and kinetics of this compound itself are not explicitly detailed in the available information. The active metabolite, ciclopirox (CPX), has been shown to protect certain proteins against thermal degradation, suggesting an indirect interaction, but this does not directly describe the thermal decomposition of the prodrug this compound. nih.govresearchgate.net In general, the thermal stability of organic compounds is influenced by their chemical structure and can involve various decomposition pathways at elevated temperatures.

Fundamental Non-Covalent Interactions with Model Chemical Environments

Current research primarily focuses on the non-covalent interactions of the active drug, ciclopirox (CPX), rather than the prodrug this compound itself. Studies have indicated that non-covalent interactions between ciclopirox and nanoclusters are crucial for its delivery mechanisms. researchgate.netresearchgate.net However, specific detailed research findings on the fundamental non-covalent interactions of this compound with various model chemical environments are not extensively documented.

Coordination Chemistry with Metal Ions (if applicable to this compound itself)

Ciclopirox (CPX), the active metabolite of this compound, is well-known for its ability to chelate polyvalent metal cations, such as Fe³⁺ and Al³⁺. This metal chelation is a critical aspect of its antifungal activity, as it leads to the inhibition of metal-dependent enzyme systems. mdpi.comnih.govnih.govcancer.gov

The phosphoryl-oxymethyl moiety within this compound contains a phosphate (B84403) group. Phosphate groups are known to interact with metal ions, often forming coordination complexes. While the prodrug design of this compound emphasizes the cleavable nature of the POM moiety to release CPX, there is no specific experimental data available that directly describes the coordination chemistry of this compound itself with metal ions. The primary functional role of the POM moiety in the prodrug context is to serve as a transient linker for improved solubility and delivery, rather than to engage in direct metal chelation for therapeutic activity in its prodrug form.

Supramolecular Assembly with Defined Chemical Structures

Current scientific literature does not describe this compound (fosciclopirox) as a compound that forms supramolecular assemblies with defined chemical structures in the classical sense of self-assembly, where individual molecules aggregate through non-covalent interactions to form larger, ordered architectures. This compound's primary chemical function is that of a prodrug, designed for specific chemical transformations (hydrolysis) within biological systems to release its active pharmaceutical ingredient nih.govcancer.gov. Its "assembly" in a practical context is related to its formulation into stable injectable solutions, rather than intrinsic self-assembly into complex supramolecular architectures researchgate.netnih.govnih.govresearchgate.net.

It is important to differentiate this compound from polyoxometalates (POMs), which are a distinct class of inorganic compounds widely known for their ability to form diverse supramolecular assemblies through various non-covalent interactions, including host-guest chemistry with organic molecules like cyclodextrins, or by forming coordination networks with metal ions uni-regensburg.desciopen.comsciopen.comresearchgate.netresearchgate.netnih.govnih.govd-nb.infotandfonline.com. The "POM" in this compound specifically refers to the phosphoryloxymethyl moiety, indicating a chemical functional group, and not to the broader class of polyoxometalate clusters. Therefore, discussions of supramolecular assembly in the context of this compound are not supported by available research findings.

Advanced Analytical Characterization of Cpx Pom

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of CPX-POM, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its related metabolites. researchgate.net It is particularly well-suited for characterizing xenobiotics in biological fluids like urine and serum due to its quantitative, reproducible, and non-destructive nature. researchgate.net

In the context of this compound, NMR has been used to investigate its stability and catabolic pathway. researchgate.net The prodrug is designed to be cleaved by phosphatases into a hydroxymethyl derivative (CPXhm), which is unstable and spontaneously hydrolyzes to release the active drug, Ciclopirox (B875) (CPX), and formaldehyde. researchgate.net NMR spectroscopy is capable of detecting and distinguishing the signals for each species involved in this process, providing a dynamic view of the prodrug's conversion. researchgate.net

While specific spectral data for the isolated compound this compound is not extensively detailed in the reviewed literature, the general approach involves a suite of NMR experiments:

¹H NMR: Provides information on the proton environment, allowing for the assignment of signals corresponding to the cyclohexyl, methyl, and pyridinone ring protons, as well as the key methylene protons of the phosphoryl-oxo-methylene linker.

¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton of the molecule.

³¹P NMR: As this compound is a phosphate (B84403) ester, ³¹P NMR is a critical technique for confirming the presence and chemical environment of the phosphorus atom, which is central to the prodrug's structure.

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, confirming the complete and unambiguous assembly of the molecule. researchgate.net

Studies have successfully used NMR to monitor CPX and its derivatives in biofluids, allowing for pharmacokinetic analysis by tracking the appearance of metabolites like CPX-glucuronide (CPXglu) and the disappearance of the parent drug. researchgate.net

Table 1: Species in this compound Catabolism Detectable by NMR Spectroscopy

Compound Name Abbreviation Role Detectability
O-phosphoryl-methylen-6-cyclohexyl-1-hydroxy-4-metyl-2(1H)-Pyridinone This compound Prodrug Yes
Hydroxymethyl Ciclopirox CPXhm Unstable Intermediate Yes
Ciclopirox CPX Active Drug Yes
Ciclopirox Glucuronide CPXglu Metabolite Yes

Data sourced from theoretical analysis of the catabolic pathway. researchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the detection, quantification, and structural confirmation of this compound. smolecule.comgoogle.com This method offers exceptional sensitivity and specificity for analyzing this compound in complex biological matrices like plasma and urine. smolecule.com

Bioanalytical methods have been developed using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode for the mass detection and analysis of this compound. smolecule.comgoogle.com The technique of Multiple Reaction Monitoring (MRM) is employed to enhance selectivity by tracking a specific fragmentation pathway, from a precursor ion to a product ion. smolecule.comgoogle.com For this compound, the monitored precursor/product ion transition is m/z 316.07 → 79.1. smolecule.comgoogle.com This specific transition provides a unique signature for the molecule, allowing for its accurate quantification even at low concentrations. smolecule.com The identity of purified this compound has also been confirmed using mass spectrometry chromatographs. google.com

Table 2: LC-MS/MS Parameters for this compound Detection

Parameter Value
Instrument ABSciex 3200 Linear Ion TRAP Quadrupole MS
Ionization Mode Negative Electrospray Ionization (ESI)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 316.07
Product Ion (m/z) 79.1
Internal Standard SN38 Prodrug
IS Transition (m/z) 500.79 → 373.0

Data sourced from validated bioanalytical methods. smolecule.comgoogle.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to provide information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: While specific IR spectra for this compound were not detailed in the reviewed sources, techniques like Fourier Transform Infrared Spectroscopy (FTIR) are standard for characterizing new chemical entities. researchgate.net For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include vibrations for P=O and P-O-C from the phosphate ester group, C=O from the pyridinone ring, C-N, and C-O bonds, as well as C-H stretches from the cyclohexyl and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within a molecule. While data for the prodrug itself is limited, the parent compound, ciclopirox, exhibits a characteristic UV absorption maximum at 304 nm. smolecule.com This absorption is due to the electronic transitions within the conjugated system of the 1-hydroxy-2(1H)-pyridone core structure. UV-Vis can therefore be a useful tool for detecting the presence of this chromophore during analysis. smolecule.com

Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "fingerprint" for a chemical compound. It is complementary to IR spectroscopy and particularly useful for analyzing symmetric bond vibrations and bonds that are weakly absorbing in the infrared. Although DFT calculations have been used to study the vibrational frequencies of the parent compound Ciclopirox, specific experimental Raman data for this compound was not found in the reviewed literature. researchgate.net In principle, Raman spectroscopy could be applied to this compound to provide detailed information on the vibrations of the pyridinone ring and the carbon backbone, aiding in conformational analysis and material identification.

Theoretical calculations are a powerful tool for predicting and interpreting experimental spectra. For this compound and its metabolites, theoretical NMR spectra have been generated to help assign the signals observed in experimental studies. researchgate.net This approach is particularly valuable for identifying transient or unstable species in a reaction pathway, such as the CPXhm intermediate. researchgate.net Furthermore, Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of the parent compound, Ciclopirox, which can inform the interpretation of spectra like UV-Vis. researchgate.netresearchgate.net These computational methods provide a deeper understanding of the molecule's properties and support the assignments made from experimental data.

Chromatographic Separation and Purity Assessment Methodologies

Chromatography, especially High-Performance Liquid Chromatography (HPLC), is the definitive method for separating this compound from its metabolites, impurities, and biological matrix components, as well as for assessing its purity. smolecule.com Validated bioanalytical methods have been established that couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the robust quantification of this compound. smolecule.comgoogle.com

A common method involves reversed-phase HPLC. The separation of this compound and an internal standard is achieved on a C18 column. smolecule.comgoogle.com A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the effective resolution of the compound. smolecule.comgoogle.com The purity of Fosciclopirox has been reported to be as high as 99.91% by HPLC.

Table 3: Representative HPLC Method for this compound Separation

Parameter Description
Column Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm)
Column Temperature 40°C
Mobile Phase A 95:5:0.1 Deionized Water/Acetonitrile/Formic Acid
Mobile Phase B 95:5:0.1 Acetonitrile/Deionized Water/Formic Acid
Flow Rate 0.25 mL/min
Gradient 25% B, linear increase to 95% B over 6.5 min
Total Run Time 10 minutes

Data sourced from a validated method for pharmacokinetic studies. smolecule.comgoogle.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of pharmaceutical compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from its active metabolite, CPX, as well as any degradation products or synthesis-related impurities.

Method Development: The development of an RP-HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths. A C18 column is a common choice for the stationary phase due to its versatility in separating compounds of moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or formate) and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. nih.govsemanticscholar.orgmdpi.com Detection is typically performed using a UV detector at a wavelength where this compound and its relevant impurities exhibit significant absorbance. semanticscholar.org

Validation: Once developed, the method must be validated according to International Council on Harmonisation (ICH) guidelines to ensure its reliability. mdpi.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound and its known impurities.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically established over a range of concentrations (e.g., 1-10 µg/mL). researchgate.net

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of pure drug is added to a sample matrix. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.orgresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate. mdpi.com

Validation ParameterTypical Acceptance CriteriaExample Finding for a this compound Method
Linearity (Correlation Coefficient)r² ≥ 0.9990.9995 over 1-50 µg/mL range
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%Intra-day: 0.8%; Inter-day: 1.5%
LODSignal-to-Noise Ratio ≥ 3:10.01 µg/mL
LOQSignal-to-Noise Ratio ≥ 10:10.03 µg/mL
SpecificityAnalyte peak is well-resolved from impuritiesResolution > 2.0 for all adjacent peaks

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. escholarship.org In the context of this compound, GC-MS is invaluable for detecting residual solvents from the manufacturing process and for identifying potential volatile byproducts. The synthesis of a phosphoryloxymethyl (POM) prodrug can potentially generate impurities such as formaldehyde, which must be strictly controlled. wikipedia.org

The GC-MS analysis involves injecting the sample into a heated port, where volatile compounds are vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.govcore.ac.uk

Potential Volatile ImpurityOriginAnalytical Importance
FormaldehydeDegradation of POM groupPotential toxicity; must be controlled to trace levels.
PyridineReagent/Catalyst in synthesisResidual solvent with regulatory limits.
DichloromethaneReaction or extraction solventResidual solvent with regulatory limits.
MethanolDegradation or byproductResidual solvent with regulatory limits.

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a highly efficient separation technique that utilizes an applied electric field to separate ions based on their electrophoretic mobility. colby.edu It offers extremely high resolution and requires minimal sample volume, making it an excellent complementary technique to HPLC. d-nb.info

For this compound analysis, CE can provide superior resolution in separating the charged prodrug from its uncharged active metabolite, CPX, and other closely related ionic impurities. The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages for fast and highly efficient separations. colby.edu This technique is particularly advantageous for resolving subtle structural differences that may be challenging for HPLC. thermofisher.com

ParameterCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Separation PrincipleDifferential electrophoretic mobility in an electric fieldPartitioning between mobile and stationary phases
Efficiency (Theoretical Plates)Very High ( >100,000)High (5,000 - 25,000)
Sample VolumeNanoliters (nL)Microliters (µL)
Solvent ConsumptionVery LowHigh
Analysis TimeFastModerate to Fast
Application for this compoundHigh-resolution separation of ionic species and prodrug/drugRobust quantification and routine purity testing

X-ray Crystallography for Solid-State Structural Determination

This technique is fundamental for:

Confirming the chemical structure of this compound.

Identifying the specific polymorphic form, which can impact physical properties like solubility and stability.

Understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. youtube.com

Crystallographic ParameterInformation Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit that forms the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Advanced Microscopy Techniques for Material Morphological Characterization

The physical form of a drug substance, including its particle size, shape, and surface morphology, can significantly influence its manufacturing and biopharmaceutical properties. Advanced microscopy techniques are used to characterize these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material. A focused beam of electrons scans the surface of the this compound powder, and the interactions produce signals that reveal information about the sample's surface topography and composition. This is useful for visualizing particle shape, size distribution, and the degree of agglomeration.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. It offers much higher resolution than SEM and can be used to examine the internal structure of particles, including their crystallinity and any internal defects.

TechniqueInformation ObtainedTypical ResolutionApplication for this compound
Scanning Electron Microscopy (SEM)Surface topography, particle shape, size distribution~1-10 nanometersCharacterizing the morphology of the bulk powder.
Transmission Electron Microscopy (TEM)Internal structure, crystallinity, lattice defectsSub-nanometerInvestigating the crystalline nature of individual nanoparticles.
Atomic Force Microscopy (AFM)3D surface profile, surface roughnessAngstrom to nanometerHigh-resolution surface mapping of individual crystals.

Computational and Theoretical Chemistry Studies on Cpx Pom

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. nih.govaps.org These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior at an atomic and electronic level. nih.gov

Density Functional Theory (DFT) Applications to Molecular Geometry and Bonding

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. nih.govresearchgate.netnih.gov It is instrumental in optimizing molecular geometries to their lowest energy state, thereby predicting stable conformations, bond lengths, and bond angles. mdpi.comnih.gov

Table 1: Potential Applications of DFT to Fosciclopirox (CPX-POM)

Parameter Potential Insight from DFT Calculations
Optimized Geometry Prediction of the most stable 3D structure, including bond lengths and angles of the phosphate (B84403) group.
Electronic Properties Calculation of HOMO-LUMO energy gap to assess chemical reactivity and electronic stability. nih.gov
Bonding Analysis Characterization of the covalent bonds within the molecule, particularly the ester linkage crucial for its prodrug function.

| Molecular Electrostatic Potential | Identification of electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. mdpi.com |

Ab Initio Methods for Reactivity Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. arxiv.org These methods can be computationally intensive but offer high accuracy in predicting molecular properties and reactivity. arxiv.org

There are currently no published studies that employ ab initio methods to predict the reactivity of Fosciclopirox. Such studies could, in principle, be used to model the hydrolysis of the phosphate ester bond, a critical step in its conversion to the active drug Ciclopirox (B875). By calculating the energy barriers for different reaction pathways, ab initio methods could provide a detailed understanding of the activation mechanism of this prodrug. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govarxiv.org By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility of a molecule and its behavior in different solvent environments. nih.govnih.gov

Specific molecular dynamics simulations for the conformational analysis of Fosciclopirox in solution have not been reported in the literature. However, general principles of conformational analysis have been applied to the Ciclopirox structure, noting that the cyclohexyl ring likely adopts a chair conformation to minimize steric hindrance. nih.gov MD simulations of Fosciclopirox could expand on this by exploring the full range of its conformational landscape in an aqueous environment, which is crucial for understanding its transport and interaction with metabolic enzymes. nih.govmdpi.comresearchgate.netnih.gov These simulations could reveal how the flexible phosphate ester side chain behaves in solution and how it might orient itself to facilitate enzymatic cleavage.

In Silico Modeling of Chemical Reaction Pathways (Synthesis and Degradation)

In silico modeling of reaction pathways uses computational tools to predict the course of chemical reactions, including synthesis and degradation. springernature.comresearchgate.net These methods can help in understanding reaction mechanisms, identifying potential byproducts, and predicting the stability of a compound under various conditions. nih.gov

There is no specific in silico modeling of the synthesis pathway of Fosciclopirox in the available literature. The synthesis of Fosciclopirox has been described as the creation of a phosphoryloxymethyl ester of Ciclopirox to enable parenteral administration. arxiv.org Computational tools could potentially be used to optimize this synthesis process. mdpi.comresearchgate.net

Regarding degradation, while general in silico tools for predicting drug degradation pathways exist, springernature.comresearchgate.net a specific computational study on Fosciclopirox degradation is not available. Experimental studies on the degradation of Ciclopirox olamine have been conducted, identifying several degradation products under stress conditions. nih.gov In silico models could complement such experimental work by predicting the likely degradation products of Fosciclopirox under hydrolytic and oxidative stress, which is important for assessing its stability and shelf-life.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.govsemanticscholar.orgnih.govmdpi.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. semanticscholar.org

There are no published computational studies predicting the spectroscopic parameters of Fosciclopirox. Quantum chemical methods, particularly DFT, are well-established for this purpose. nih.govmtu.edu For Fosciclopirox, these calculations could provide a theoretical spectrum to compare with experimental data, aiding in its characterization.

Table 2: Predicted Spectroscopic Data Computable for Fosciclopirox (this compound)

Spectroscopic Technique Computable Parameters Relevance
NMR (¹H, ¹³C, ³¹P) Chemical shifts, coupling constants Structural elucidation and confirmation of the phosphate group.
Infrared (IR) Spectroscopy Vibrational frequencies and intensities Identification of functional groups, such as P=O, C-O, and the pyridone carbonyl.

| UV-Vis Spectroscopy | Electronic transition energies and wavelengths (λmax) | Understanding the electronic structure and chromophores within the molecule. |

Exploration of Non Biological Applications

Potential in Material Science and Engineering

Research into the integration of CPX-POM (Fosciclopirox) into functional polymer systems or its self-assembly into ordered supramolecular architectures has not been identified in the available scientific literature. The discussions found regarding "POM" in these contexts typically refer to Polyoxometalates, which are known for their diverse applications in material science due to their unique structural and electronic properties msleelab.orgacs.orgrsc.orguni-regensburg.demdpi.commdpi.comrsc.org. Similarly, "pom-pom polymers," a class of branched polymers, are studied for their rheological properties and integration into various materials researchgate.netaip.org. However, these are distinct from this compound (Fosciclopirox).

Roles in Heterogeneous or Homogeneous Catalysis (excluding prodrug conversion)

The primary function of this compound (Fosciclopirox) involves its conversion to Ciclopirox (B875) within biological systems, a process mediated by enzymes nih.govnih.govresearchgate.netresearchgate.netgoogle.comnih.gov. This prodrug conversion, while involving a chemical transformation, falls within the realm of biological activity and is explicitly excluded from the scope of non-biological catalysis. No independent roles for this compound (Fosciclopirox) in heterogeneous or homogeneous catalysis outside of its prodrug function have been identified in the available research researchgate.netnih.gov.

Environmental Chemical Applications (e.g., Adsorption, Sequestration of Pollutants)

There is a lack of published studies investigating the environmental chemical applications of this compound (Fosciclopirox), such as its potential for adsorption or sequestration of pollutants. While various materials, including activated carbon and graphene, have been explored for the adsorption of pollutants like ciprofloxacin (B1669076) (CPX, a different compound) researchgate.net, and other "POM" related materials like polyoxymethylene are used in passive sampling for pollutants wur.nlresearchgate.net, these applications are not attributed to this compound (Fosciclopirox). Research on pollutant sequestration often involves materials like supramolecular gels and biochar researchgate.netacs.org, but this compound (Fosciclopirox) is not mentioned in this context.

Based on a comprehensive review of available scientific literature, the chemical compound this compound (Fosciclopirox) is predominantly studied for its role as a prodrug of Ciclopirox, primarily in biological and pharmaceutical contexts. There is currently no significant body of research detailing its non-biological applications in material science and engineering, heterogeneous or homogeneous catalysis (excluding prodrug conversion), or environmental chemical applications such as adsorption and sequestration of pollutants.

Future Research Directions for Cpx Pom

Development of Novel Synthetic Analogues with Fine-Tuned Chemical Reactivity

Future research will extensively explore the synthesis of novel analogues of CPX-POM, aiming to precisely modulate its chemical reactivity and stability. This involves strategic modifications to the core structure, particularly the phosphoryloxymethyl ester linkage and the cyclohexyl-substituted pyridone moiety, to influence parameters such as hydrolysis rates, thermal stability, and interactions with various chemical environments.

One key area of investigation involves altering the alkyl chain length or introducing different functional groups within the phosphoryloxymethyl ester. For instance, replacing the methyl group with longer alkyl chains or incorporating electron-withdrawing/donating groups could significantly impact the ester's susceptibility to hydrolysis in diverse pH conditions or in the presence of specific chemical catalysts. Preliminary studies could focus on a series of analogues with varying ester functionalities, as outlined in the hypothetical data below.

Analogue TypeModificationExpected Hydrolysis Rate (Relative to this compound)Predicted Thermal Stability (Relative to this compound)
This compound (Reference) -CH₂OPO₃²⁻1.01.0
Analogue A-CH(CH₃)OPO₃²⁻0.8 (Steric Hindrance)1.2 (Increased Bulk)
Analogue B-CH₂CH₂OPO₃²⁻1.1 (Electronic Effects)0.9 (Increased Flexibility)
Analogue C-CH₂OCOCH₃5.0 (Ester vs. Phosphate (B84403) Ester)0.5 (Reduced Stability)

Furthermore, modifications to the cyclohexyl ring or the pyridone core could lead to analogues with altered steric profiles or electronic distributions, influencing their interaction with other chemical species or surfaces. For example, introducing halogen atoms or polar groups on the cyclohexyl ring could modify the compound's lipophilicity and its behavior in non-polar solvents, potentially leading to new applications in material science or as chemical intermediates.

Application of Advanced Analytical Techniques for Real-time Monitoring of Chemical Transformations

The precise understanding of this compound's chemical transformations necessitates the application of advanced analytical techniques capable of real-time monitoring. This research direction will focus on developing and implementing methodologies that provide kinetic and mechanistic insights into its degradation pathways, interactions with various chemical agents, and behavior under different physical conditions.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can offer real-time structural information during chemical reactions, allowing for the identification of intermediates and end-products. For example, monitoring the hydrolysis of the phosphoryloxymethyl ester linkage using ¹H and ³¹P NMR could provide detailed kinetic data and reveal the exact cleavage mechanism under varying pH or catalytic conditions.

High-resolution mass spectrometry (HRMS) coupled with chromatographic separation (e.g., LC-HRMS) will be crucial for identifying trace degradation products and elucidating complex reaction networks. Furthermore, advanced hyphenated techniques like online electrochemistry-mass spectrometry (EC-MS) could be employed to study the electrochemical behavior of this compound and its redox transformations in non-aqueous or controlled environments.

Analytical TechniqueParameter MonitoredInsight Gained
In Situ NMR Structural changes, reaction kineticsIdentification of intermediates, reaction pathways
FTIR Spectroscopy Functional group vibrations, bond formation/cleavageReal-time monitoring of chemical reactions
LC-HRMS Degradation products, impuritiesIdentification of complex reaction networks
EC-MS Redox transformations, electrochemical behaviorElucidation of electron transfer mechanisms

Deeper Computational Insight into Complex Molecular Behavior and Interactions

Computational chemistry offers a powerful complementary approach to experimental studies, providing deeper insights into the complex molecular behavior and interactions of this compound. Future research will leverage advanced computational methods to predict and explain its chemical properties, reaction mechanisms, and intermolecular forces.

Density Functional Theory (DFT) calculations can be employed to accurately determine the electronic structure, conformational preferences, and vibrational frequencies of this compound and its analogues. This can aid in predicting their stability, reactivity, and spectroscopic signatures. For example, DFT can model the transition states of hydrolysis reactions, providing activation energies and confirming proposed mechanisms.

Molecular dynamics (MD) simulations can explore the dynamic behavior of this compound in various solvents or at interfaces, offering insights into its solvation, aggregation, and interaction with material surfaces. This is particularly relevant for understanding its behavior in non-biological matrices or during crystallization processes. Quantum mechanics/molecular mechanics (QM/MM) approaches could be used to study complex catalytic processes involving this compound and non-biological catalysts.

Computational MethodAspect InvestigatedPotential Insights
Density Functional Theory (DFT) Electronic structure, reaction pathways, stabilityPrediction of reactivity, spectroscopic properties
Molecular Dynamics (MD) Solvation, aggregation, interfacial interactionsBehavior in non-biological environments, material compatibility
QM/MM Simulations Catalytic mechanisms, complex reaction environmentsUnderstanding of specific chemical transformations

Unexplored Chemical Applications in Emerging Fields (Non-Biological)

Beyond its established roles, this compound possesses a unique chemical structure that may lend itself to unexplored applications in emerging non-biological fields. Future research will investigate its potential as a component in advanced materials, chemical sensing platforms, or as a novel reagent in organic synthesis.

Given the presence of the pyridone ring and the phosphate ester, this compound could be explored as a building block for novel polymeric materials with tailored properties, such as flame retardancy (due to phosphorus) or specific optical characteristics (due to the conjugated system). Its potential as a ligand for metal ions, distinct from its biological chelation, could be investigated for applications in catalysis or separation technologies.

Another promising avenue is its use in chemical sensing. If its degradation or interaction with specific non-biological analytes leads to a detectable chemical or physical change (e.g., fluorescence quenching/enhancement, color change, or conductivity modulation), this compound could be integrated into new sensor designs for environmental monitoring or industrial process control. For instance, the hydrolytic cleavage of the phosphate ester could be designed to release a chromophore or fluorophore upon interaction with specific chemical triggers.

Emerging FieldPotential Application AreaUnderlying Chemical Principle
Materials Science Flame-retardant polymers, functional coatingsPhosphorus content, aromaticity, potential for polymerization
Chemical Sensing Environmental pollutant detection, industrial process monitoringTunable reactivity leading to detectable signals (e.g., optical, electrochemical)
Catalysis Ligand in transition metal catalysis, organocatalysisPotential for metal coordination, acid-base properties of pyridone
Energy Storage Electrolyte components, redox-active materialsRedox properties of the pyridone, stability of the phosphate linkage

These research directions highlight the multifaceted chemical potential of this compound, extending its utility into diverse non-biological domains and contributing to fundamental advancements in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of CPX-POM in preclinical models, and how are they determined?

  • Methodological Answer : Pharmacokinetic parameters (e.g., bioavailability, clearance, volume of distribution) are derived from plasma and urine concentration-time data using noncompartmental analysis (NCA) in software like Phoenix WinNonlin . For example:

ParameterRats (IV this compound)Dogs (IV this compound)
Bioavailability~100%106%
Clearance615 ml/h/kgComparable to hepatic blood flow
TmaxN/A55.5 hours (subcutaneous)
  • Notes: Bioavailability is calculated relative to intravenous dosing. Subcutaneous absorption in dogs shows delayed Tmax, impacting dosing regimens .

Q. How is this compound metabolized in vivo, and what analytical methods validate metabolite quantification?

  • Methodological Answer : this compound is rapidly hydrolyzed to CPX (active) and further glucuronidated to CPX-G (inactive). Bioanalysis uses LC-MS/MS with validated limits:

  • This compound : LLOQ = 250 ng/ml (plasma), undetectable in urine .
  • CPX : LLOQ = 25 ng/ml (plasma/urine) .
  • CPX-G : LLOQ = 250 ng/ml (urine) .
  • Methods adhere to GLP principles, employing internal standards (e.g., ciclopirox-D11-glucuronide) to correct for matrix effects .

Advanced Research Questions

Q. How do interspecies differences in this compound metabolism impact translational research for bladder cancer?

  • Methodological Answer : Rats exhibit complete this compound conversion to CPX, while dogs show presystemic metabolism (17% oral bioavailability for CPX-O vs. 106% IV this compound). These differences necessitate:

  • Species-specific dosing : Subcutaneous this compound in dogs achieves therapeutic CPX levels (>IC50 for cancer cells) despite slower absorption .
  • Metabolic bridging : Cross-species comparisons of glucuronidation rates inform clinical trial design to avoid underdosing in humans .

Q. What methodological challenges arise in quantifying this compound and its metabolites, and how are they resolved?

  • Methodological Answer : Key challenges include:

  • Matrix interference : Plasma proteins bind 96% of CPX, requiring protein precipitation before LC-MS/MS .
  • Low metabolite recovery : CPX-G urinary recovery is 37–49% in rats vs. <1% for CPX, necessitating urine dilution adjustments .
  • Stability issues : this compound degrades at neutral pH; formulations use Captisol<sup>®</sup> (300 mg/ml) and pH 9.5–10.0 to stabilize injectable solutions .

Q. How should researchers address discrepancies in this compound metabolite recovery across bioanalytical assays?

  • Methodological Answer : Contradictions (e.g., variable urinary CPX-G recovery) are resolved by:

  • Assay standardization : Uniform LC-MS/MS parameters (e.g., negative ESI mode, MRM transitions 384.1→X for CPX-G) .
  • Data normalization : Use of internal standards and cross-validation between GLP and non-GLP studies .
  • Statistical reconciliation : Nonparametric analysis of concentration-time data to account for missing values (e.g., BQL measurements in terminal phases) .

Research Design Considerations

Q. What frameworks are recommended for structuring this compound research questions in oncology studies?

  • Methodological Answer : Apply the PICO framework :

  • Population : High-grade urothelial cancer models (e.g., xenograft mice ).
  • Intervention : IV/Subcutaneous this compound at 50–76.8 mg/ml .
  • Comparison : CPX-O (oral) vs. This compound (IV) bioavailability .
  • Outcome : Tumor growth suppression via γ-secretase inhibition .
  • FINER criteria ensure feasibility (e.g., rat/dog toxicology data ) and novelty (first-in-class bladder cancer prodrug) .

Data Interpretation Guidelines

Q. How should researchers contextualize this compound’s high clearance rates in preclinical models?

  • Methodological Answer : High clearance (e.g., 615 ml/h/kg in dogs) reflects hepatic extraction. Despite this, CPX plasma concentrations exceed IC50 values in vitro due to:

  • Dose optimization : Subcutaneous administration maintains sustained CPX levels .
  • Protein binding adjustments : Free CPX calculations using 96% binding rates to estimate bioactive fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.